

Application Notes and Protocols: Tetradecane as a Carbon Source for Microbial Growth

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Compound of Interest

Compound Name: Tetradecane

Cat. No.: B157292

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetradecane (n-C₁₄H₃₀), a straight-chain alkane, is a significant component of diesel fuel and crude oil. Its persistence in the environment makes it a pollutant of concern. However, various microorganisms, including bacteria and fungi, have demonstrated the ability to utilize **tetradecane** as a sole source of carbon and energy. This capability is of great interest for bioremediation of hydrocarbon-contaminated sites and for understanding the metabolic pathways involved in alkane degradation. These pathways can also be relevant in industrial biotechnology for the production of value-added chemicals.

These application notes provide a summary of quantitative data on microbial growth on **tetradecane**, detailed experimental protocols for studying this process, and visualizations of the primary metabolic pathways.

Data Presentation

Table 1: Fungal Growth and Tetradecane Degradation

This table summarizes the growth and **tetradecane** degradation capabilities of several filamentous fungi after 7 days of incubation. The data highlights the variability in degradation efficiency and biomass production among different species and strains.

Fungal Strain	Initial Tetradecane Concentration (%)	Culture Condition	Remaining Tetradecane (%)	Biomass Increase (fold)	Reference
Aspergillus sp. St1	0.5	Static	< 11	~9	
Aspergillus sp. St1	0.5	Shaking	< 11	~4	
Penicillium javanicum St2	0.5	Static	0	~8	
Penicillium javanicum St2	0.5	Shaking	~26	~3	
Trichoderma harzianum St3	0.5	Static	~80	~1.5	
Trichoderma harzianum St3	0.5	Shaking	~85	~1	
Fusarium oxysporum St6	0.25	Not specified	< 20	Not specified	
Fusarium oxysporum St7	0.25	Not specified	< 20	Not specified	
Penicillium javanicum St8	0.25	Not specified	0	Not specified	

Metabolic Pathways

Microorganisms primarily employ two main pathways for the aerobic degradation of n-alkanes like **tetradecane**: monoterminal oxidation and diterminal oxidation.

Monoterminal Oxidation: This is the most common pathway. The alkane is first oxidized at one of its terminal methyl groups to a primary alcohol. This is followed by further oxidation to an aldehyde and then to a fatty acid. The resulting fatty acid then enters the β -oxidation cycle.

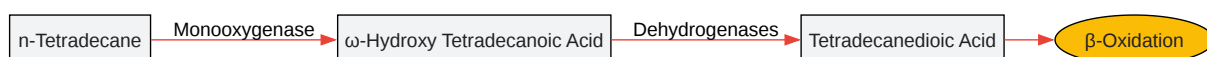
Diterminal Oxidation: In this pathway, both terminal methyl groups of the alkane are oxidized to carboxylic acids, forming a dicarboxylic acid. This dicarboxylic acid is then also metabolized through the β -oxidation pathway.

Signaling Pathway Diagrams



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Caption: Monoterminal oxidation pathway of **tetradecane**.



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Caption: Diterminal oxidation pathway of **tetradecane**.

Experimental Protocols

Protocol 1: Culturing Microorganisms on Tetradecane

This protocol describes the general procedure for enriching and isolating microorganisms capable of utilizing **tetradecane** as a sole carbon source, and for subsequent growth studies.

1. Media Preparation:

- Mineral Salts Medium (MSM): A common medium for cultivating hydrocarbon-degrading microorganisms. The composition can be adapted, but a typical formulation is as follows (per liter of distilled water):
 - Na_2HPO_4 : 2.2 g
 - KH_2PO_4 : 1.4 g
 - $(\text{NH}_4)_2\text{SO}_4$: 2.0 g
 - $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 0.2 g
 - $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$: 0.002 g
 - $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$: 0.02 g
 - Trace element solution: 1 ml
- Trace Element Solution (per 100 ml of distilled water):
 - $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$: 0.2 g
 - $\text{MnSO}_4 \cdot \text{H}_2\text{O}$: 0.1 g
 - $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$: 0.05 g
 - $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$: 0.02 g
 - $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$: 0.02 g
 - H_3BO_3 : 0.015 g
- Sterilization: Autoclave the mineral salts medium at 121°C for 15 minutes. **Tetradecane** should be filter-sterilized and added to the cooled medium to the desired final concentration (e.g., 0.25% or 0.5% v/v).

2. Enrichment and Isolation:

- Inoculate 100 ml of MSM containing **tetradecane** as the sole carbon source with 1 g of soil or 1 ml of water from a hydrocarbon-contaminated site.
- Incubate at an appropriate temperature (e.g., 28-30°C for mesophiles) on a rotary shaker at 150 rpm for 7-14 days.
- After incubation, transfer 5 ml of the culture to 95 ml of fresh medium and incubate again under the same conditions. Repeat this subculturing step at least three times.
- To isolate pure cultures, spread serial dilutions of the enriched culture onto MSM agar plates. Use **tetradecane** as the sole carbon source by placing a filter paper disc saturated with **tetradecane** on the lid of the inverted petri dish.
- Incubate the plates until distinct colonies appear. Pick individual colonies and re-streak onto fresh plates to ensure purity.

3. Growth Measurement:

- Biomass (Dry Weight):
 - Harvest the microbial cells from a known volume of culture by centrifugation (for bacteria) or filtration (for fungi).
 - Wash the cell pellet or mycelial mat twice with sterile saline solution (0.9% NaCl).
 - Dry the biomass at 60-80°C to a constant weight.
- Optical Density (for bacteria): Measure the absorbance of the culture at 600 nm (OD600) using a spectrophotometer. This provides an indirect measure of cell density.

Protocol 2: Quantification of Tetradecane Degradation

This protocol outlines the extraction and analysis of residual **tetradecane** from microbial cultures using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction:

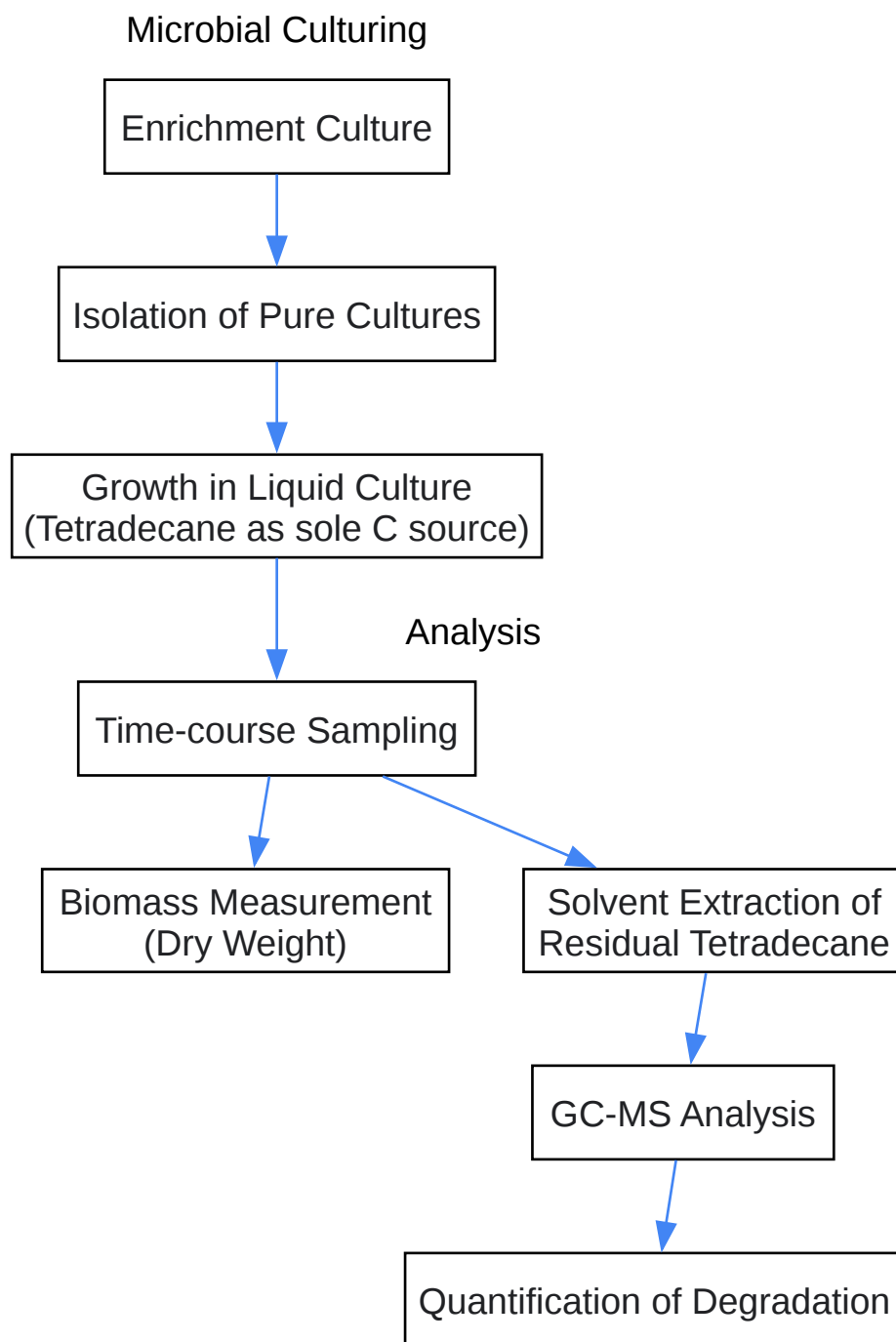
- At specified time points, collect a known volume of the culture.

- To extract the residual **tetradecane**, perform a liquid-liquid extraction. Add an equal volume of a non-polar solvent (e.g., n-hexane or dichloromethane) to the culture sample in a separatory funnel.
- Shake vigorously for 2-3 minutes and allow the layers to separate.
- Collect the organic (upper) layer containing the **tetradecane**.
- Repeat the extraction process two more times with fresh solvent.
- Pool the organic extracts and dry them over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 ml under a gentle stream of nitrogen.

2. GC-MS Analysis:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).
- Injection: Inject 1 μ l of the concentrated extract.
- Temperature Program:
 - Initial oven temperature: 80°C, hold for 2 minutes.
 - Ramp to 280°C at a rate of 10°C/min.
 - Hold at 280°C for 5 minutes.
- Mass Spectrometer: Operate in scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions for **tetradecane** (e.g., m/z 57, 71, 85).
- Quantification: Create a calibration curve using standards of known **tetradecane** concentrations. The concentration of **tetradecane** in the samples can be determined by comparing the peak area to the calibration curve.

Experimental Workflow Diagram



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Caption: General workflow for studying microbial growth on **tetradecane**.

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